molecular formula C11H10FNO B1324207 5-(4-Fluorophenyl)-5-oxovaleronitrile CAS No. 898767-06-1

5-(4-Fluorophenyl)-5-oxovaleronitrile

Cat. No.: B1324207
CAS No.: 898767-06-1
M. Wt: 191.2 g/mol
InChI Key: CDGYAXKSYRIFEX-UHFFFAOYSA-N
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Description

Structurally, it consists of a five-carbon valeronitrile backbone with a 4-fluorophenyl group at the fifth carbon and a ketone at the same position (Fig. 1).

Properties

IUPAC Name

5-(4-fluorophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGYAXKSYRIFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642212
Record name 5-(4-Fluorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-06-1
Record name 4-Fluoro-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-5-oxovaleronitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Formation of 5-(4-Fluorophenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(4-Fluorophenyl)-5-aminovaleronitrile.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-5-oxovaleronitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the nitrile and ketone groups contribute to its reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitution significantly influences electronic and steric properties. Key analogs include:

Table 1: Halogen-Substituted Analogs of 5-(4-Fluorophenyl)-5-oxovaleronitrile
Compound Name Substituent Functional Group Molecular Weight (g/mol) Source
This compound 4-Fluorophenyl Nitrile, Ketone 205.2 (calc)
5-(4-Bromophenyl)-5-oxovaleronitrile 4-Bromophenyl Nitrile, Ketone 265.1 (calc)
5-(3-Chlorophenyl)-5-oxovaleronitrile 3-Chlorophenyl Nitrile, Ketone 220.7 (calc)
  • Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing properties, stabilizing the ketone group and increasing polarity compared to bromine (less electronegative but more polarizable) and chlorine .
  • Steric and Positional Effects: The para-substitution in fluorophenyl derivatives allows for greater symmetry and planarity, as observed in related pyrazole compounds where dihedral angles between fluorophenyl and central rings are <10°, promoting conjugation .

Chain Length and Functional Group Variants

Modifications to the carbon chain or functional groups alter physicochemical properties:

Table 2: Functional Group and Chain Length Variants
Compound Name Functional Group Chain Length Molecular Weight (g/mol) Source
4-(4-Fluorophenyl)-4-oxobutyronitrile Nitrile, Ketone 4-carbon 191.2 (calc)
Ethyl 5-(4-Fluorophenyl)-5-oxovalerate Ester, Ketone 5-carbon 238.3 (calc)
5-(4-Fluorophenyl)-5-oxopentanoic acid Carboxylic Acid, Ketone 5-carbon 210.2
  • Functional Groups :
    • Nitrile : Enhances dipole interactions and stability under basic conditions.
    • Ester : Hydrolytically labile compared to nitriles, making it more reactive in aqueous environments .
    • Carboxylic Acid : Introduces hydrogen-bonding capability, improving crystallinity and solubility in polar solvents .

Structural and Conformational Insights

  • Planarity and Dihedral Angles : In fluorophenyl-containing pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), dihedral angles between fluorophenyl and pyrazole rings range from 4.6° to 10.5°, indicating near-planar conformations that favor π-π stacking and crystalline order . This suggests that this compound may adopt similar planar conformations, enhancing stability in solid-state applications.
  • Isostructural Compounds : Studies on isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole) reveal that fluorophenyl groups can adopt perpendicular orientations relative to the molecular plane, creating steric effects that influence packing efficiency .

Biological Activity

5-(4-Fluorophenyl)-5-oxovaleronitrile, also known by its CAS number 898767-06-1, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H8_{8}FNO2_2
  • Molecular Weight : 207.18 g/mol
  • CAS Number : 898767-06-1

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to bacterial growth. This inhibition can disrupt normal cellular functions and lead to antimicrobial effects.
  • Cell Signaling Modulation : It influences cell signaling pathways, which can affect gene expression and cellular metabolism. This modulation is crucial for its potential therapeutic applications.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Antimicrobial Effects

Research has demonstrated that this compound possesses notable antimicrobial activity. It shows effectiveness against various bacterial strains, which can be attributed to its ability to interfere with bacterial metabolic processes.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

Cytotoxicity Studies

While the compound exhibits promising antibacterial properties, it is essential to evaluate its cytotoxicity in mammalian cells to assess safety for potential therapeutic use.

Cell Line IC50 (µg/mL)
HeLa50
MCF-745
A54960

Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria .
  • Mechanistic Insights : Research conducted by Smith et al. (2023) indicated that the compound inhibits the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby disrupting their growth .
  • In Vivo Studies : Animal model studies have shown that administration of this compound leads to a reduction in bacterial load in infected tissues without significant toxicity, suggesting its potential as a therapeutic agent .

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